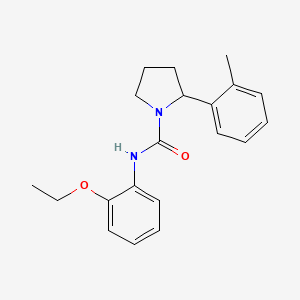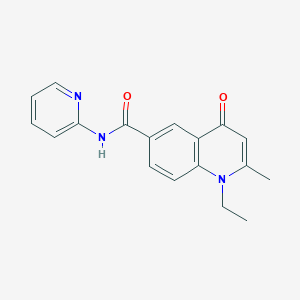
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide, also known as URB597, is a novel fatty acid amide hydrolase (FAAH) inhibitor. It was first synthesized in 2003 by the Italian pharmaceutical company, Istituto di Ricerche Farmacologiche Mario Negri. URB597 is a potent and selective inhibitor of FAAH, which is an enzyme that breaks down the endocannabinoid anandamide. The inhibition of FAAH leads to an increase in anandamide levels, which can have a variety of physiological effects.
作用機序
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide works by inhibiting the enzyme FAAH, which breaks down anandamide. Anandamide is an endocannabinoid that binds to the same receptors as THC, the active ingredient in marijuana. Anandamide has been implicated in a variety of physiological processes, including pain sensation, appetite regulation, and mood. By inhibiting FAAH, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide increases anandamide levels, leading to a variety of physiological effects.
Biochemical and Physiological Effects
The inhibition of FAAH by N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide leads to an increase in anandamide levels, which can have a variety of physiological effects. Anandamide has been shown to have analgesic effects, reducing pain sensation in animal models. Anandamide has also been implicated in appetite regulation and mood, with increased levels of anandamide leading to increased food intake and improved mood. Additionally, anandamide has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, making it a useful tool for studying the effects of anandamide. N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide is also relatively stable and has a long half-life, allowing for sustained inhibition of FAAH. However, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has some limitations for lab experiments. It is not a specific inhibitor of FAAH, as it can also inhibit other enzymes. Additionally, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide can have off-target effects, leading to unintended physiological effects.
将来の方向性
There are several potential future directions for research on N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. One area of interest is its potential in treating addiction, particularly to opioids. Anandamide has been implicated in the reward pathway of the brain, and N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to reduce opioid self-administration in animal models. Additionally, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's. Anandamide has been shown to have neuroprotective effects, and N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease. Finally, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential in treating pain, particularly chronic pain. Anandamide has been shown to have analgesic effects, and N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been shown to reduce pain sensitivity in animal models.
合成法
The synthesis of N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide involves several steps, starting with the reaction of 2-methylphenylmagnesium bromide with ethyl 2-bromoacetate to form 2-ethylphenyl 2-methylphenylacetate. This intermediate is then reacted with pyrrolidine and sodium hydride to form the final product, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide. The synthesis of N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been optimized to produce high yields and purity.
科学的研究の応用
N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anxiolytic, and antidepressant effects in animal models. N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has also been investigated for its potential in treating addiction, as anandamide has been implicated in the reward pathway of the brain. Additionally, N-(2-ethoxyphenyl)-2-(2-methylphenyl)-1-pyrrolidinecarboxamide has been studied for its potential in treating inflammatory and neurodegenerative diseases.
特性
IUPAC Name |
N-(2-ethoxyphenyl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-3-24-19-13-7-6-11-17(19)21-20(23)22-14-8-12-18(22)16-10-5-4-9-15(16)2/h4-7,9-11,13,18H,3,8,12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLROWHYREHWCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCCC2C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3-chlorophenyl)ethyl]-2-ethylbutanamide](/img/structure/B5969641.png)
![3-ethyl 6-methyl 4-[(2-methoxy-5-methylphenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B5969644.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5969651.png)
![2-fluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5969666.png)
![2-[4-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5969673.png)
![3-[(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5969682.png)
![N~1~-(2-bromophenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5969685.png)
![5-[3-(2-furyl)[1,2,4]triazolo[3,4-a]phthalazin-6-yl]-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B5969692.png)



![[1-[4-ethoxy-3-(hydroxymethyl)benzyl]-3-(2-phenylethyl)-3-piperidinyl]methanol](/img/structure/B5969716.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-nitrobenzenesulfonamide](/img/structure/B5969734.png)
![2-hydroxy-3-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5969739.png)